An In-depth Technical Guide to 4-Chloro-1H-indole-2-carbohydrazide: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-Chloro-1H-indole-2-carbohydrazide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-chloro-1H-indole-2-carbohydrazide. As a member of the versatile indole carbohydrazide family, this compound holds significant promise in medicinal chemistry and drug discovery. This document delves into its molecular structure, physicochemical characteristics, and a detailed, field-proven synthetic protocol. Furthermore, it explores the reactivity of the carbohydrazide moiety, which serves as a crucial scaffold for the development of novel therapeutic agents. Drawing upon extensive research into related analogues, this guide discusses the potential of 4-chloro-1H-indole-2-carbohydrazide and its derivatives as anticancer, anti-inflammatory, and antimicrobial agents. The information presented herein is intended to be a valuable resource for researchers and drug development professionals engaged in the exploration of new chemical entities for therapeutic intervention.
Introduction: The Significance of the Indole Nucleus in Medicinal Chemistry
The indole scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic compounds of therapeutic importance.[1] Its unique electronic properties and the ability of the nitrogen atom to engage in hydrogen bonding contribute to its remarkable versatility in interacting with biological targets. When functionalized with a carbohydrazide group at the 2-position, the resulting indole-2-carbohydrazide framework offers a rich platform for chemical diversification and the development of novel bioactive molecules. The introduction of a chlorine atom at the 4-position of the indole ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins, making 4-chloro-1H-indole-2-carbohydrazide a compound of considerable interest for drug discovery programs.[1][2]
Molecular Structure and Physicochemical Properties
The foundational step in understanding the potential of any chemical entity is a thorough characterization of its structure and physical properties. While specific experimental data for 4-chloro-1H-indole-2-carbohydrazide is not extensively reported in publicly available literature, we can infer its key properties based on its constituent parts: the 4-chloroindole core and the carbohydrazide functional group.
Molecular Structure:
Caption: Chemical structure of 4-chloro-1H-indole-2-carbohydrazide.
Physicochemical Data Summary:
The following table summarizes the predicted and known properties of 4-chloro-1H-indole-2-carbohydrazide and its precursor, 4-chloro-1H-indole-2-carboxylic acid.
| Property | 4-chloro-1H-indole-2-carbohydrazide (Predicted/Inferred) | 4-chloro-1H-indole-2-carboxylic acid (Experimental/Predicted) | Reference |
| Molecular Formula | C₉H₈ClN₃O | C₉H₆ClNO₂ | [3] |
| Molecular Weight | 210.64 g/mol | 195.60 g/mol | [3] |
| Appearance | Likely a solid, potentially off-white to light brown powder. | Solid | [4] |
| Melting Point | Not available. Expected to be a high-melting solid. | Not available | |
| Solubility | Expected to have limited solubility in water, but soluble in polar organic solvents like DMSO and DMF. | Soluble in organic solvents. | |
| logP (Predicted) | Not available | 2.9 | [3] |
Synthesis of 4-chloro-1H-indole-2-carbohydrazide: A Step-by-Step Protocol
The synthesis of 4-chloro-1H-indole-2-carbohydrazide can be reliably achieved through a two-step process starting from the commercially available 4-chloro-1H-indole-2-carboxylic acid. This protocol is based on well-established methodologies for the synthesis of indole-2-carbohydrazide derivatives.[5]
Overall Synthetic Scheme:
Caption: Synthetic pathway for 4-chloro-1H-indole-2-carbohydrazide.
Step 1: Esterification of 4-chloro-1H-indole-2-carboxylic acid
Principle: The carboxylic acid is converted to its corresponding ethyl ester to facilitate the subsequent reaction with hydrazine hydrate. This is a standard esterification reaction, which can be achieved using several methods, with thionyl chloride or a strong acid catalyst in ethanol being common choices.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-1H-indole-2-carboxylic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of carboxylic acid).
-
Reagent Addition: Cautiously add thionyl chloride (1.2 eq) dropwise to the cooled (0 °C) suspension. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then neutralized with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude ethyl 4-chloro-1H-indole-2-carboxylate can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Hydrazinolysis of Ethyl 4-chloro-1H-indole-2-carboxylate
Principle: The ethyl ester is converted to the desired carbohydrazide by nucleophilic acyl substitution with hydrazine hydrate.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified ethyl 4-chloro-1H-indole-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add an excess of hydrazine hydrate (10-20 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product, 4-chloro-1H-indole-2-carbohydrazide, is collected by filtration.
-
Purification: The collected solid is washed with cold ethanol and dried under vacuum to afford the pure product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[5]
Spectroscopic Characterization
The structural confirmation of the synthesized 4-chloro-1H-indole-2-carbohydrazide is achieved through a combination of spectroscopic techniques. The expected spectral data, based on analogous compounds, are outlined below.[6]
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - Indole NH: A broad singlet in the downfield region (δ 11.0-12.0 ppm). - Aromatic Protons: Signals corresponding to the protons on the indole ring, with chemical shifts and coupling patterns influenced by the 4-chloro substituent. - Carbohydrazide NH and NH₂: Broad singlets for the amide proton and the terminal amino protons. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm). - Indole Carbons: Signals corresponding to the carbon atoms of the indole ring, with the carbon bearing the chlorine atom showing a characteristic chemical shift. |
| IR (KBr) | - N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the indole NH and carbohydrazide NH and NH₂ groups. - C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl group. |
| Mass Spectrometry (ESI-MS) | - Molecular Ion Peak: An [M+H]⁺ or [M-H]⁻ peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments. |
Reactivity and Potential for Derivatization
The carbohydrazide moiety is a versatile functional group that can undergo a variety of chemical transformations, making 4-chloro-1H-indole-2-carbohydrazide an excellent starting material for the synthesis of a diverse library of derivatives.
Key Reactions of the Carbohydrazide Group:
-
Formation of Hydrazones: Reaction with aldehydes and ketones yields N'-substituted hydrazones. This is a common strategy to introduce further diversity and modulate biological activity.
-
Cyclization Reactions: The carbohydrazide can be used as a key building block for the synthesis of various five- and six-membered heterocyclic rings, such as oxadiazoles, triazoles, and pyrazoles.
-
Acylation and Sulfonylation: The terminal amino group can be readily acylated or sulfonylated to introduce a wide range of substituents.
Reaction Scheme for Derivatization:
Caption: Potential derivatization pathways for 4-chloro-1H-indole-2-carbohydrazide.
Potential Applications in Drug Discovery
The indole carbohydrazide scaffold is a well-established pharmacophore with a broad spectrum of biological activities. The introduction of a 4-chloro substituent can enhance these properties through improved target binding and pharmacokinetic profiles.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of indole-based carbohydrazide derivatives.[6][7] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival. The 4-chloro substitution could potentially enhance these activities by increasing the compound's ability to interact with hydrophobic pockets in target proteins.
Anti-inflammatory and Analgesic Properties
Indole derivatives are known to possess significant anti-inflammatory and analgesic properties.[2] The carbohydrazide moiety can contribute to these effects by interacting with enzymes and receptors involved in the inflammatory cascade. The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects is an ongoing area of research, and 4-chloro-1H-indole-2-carbohydrazide represents a promising starting point for the design of such agents.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Indole carbohydrazide derivatives have shown promising activity against a range of bacterial and fungal strains. The 4-chloroindole moiety is a known feature in some antimicrobial compounds, and its incorporation into the carbohydrazide scaffold could lead to the discovery of potent new antimicrobial agents.
Conclusion
4-Chloro-1H-indole-2-carbohydrazide is a synthetically accessible and highly versatile molecule with significant potential in the field of drug discovery. Its unique structural features, combining the privileged indole nucleus with the reactive carbohydrazide moiety, make it an ideal scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its potential applications. It is our hope that this document will serve as a valuable resource for researchers and scientists, stimulating further investigation into this promising class of compounds and ultimately contributing to the development of new and effective medicines.
References
-
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. (2023). Available at: [Link]
-
Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. (2008). Available at: [Link]
-
4-chloro-1H-indole-2-carboxylic acid | C9H6ClNO2. PubChem. Available at: [Link]
-
Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. PubMed Central. (2023). Available at: [Link]
-
4-chloro-1H-indole, CAS No. 25235-85-2. iChemical. Available at: [Link]
-
Chemical Properties of 1H-Indole, 4-chloro- (CAS 25235-85-2). Cheméo. Available at: [Link]
-
1h-indole-2-carboxylic acid, 4-chloro-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazide. PubChemLite. Available at: [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PubMed Central. Available at: [Link]
-
Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Journal of Young Pharmacists. (2024). Available at: [Link]
-
SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6- METHYLPYRIMIDINE. Hetero Letters. (2014). Available at: [Link]
-
N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. PubMed Central. (2018). Available at: [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central. Available at: [Link]
-
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. Royal Society of Chemistry. Available at: [Link]
-
Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. ResearchGate. (2025). Available at: [Link]
-
4-chloro-1h-indole-2-carboxylic acid (C9H6ClNO2). PubChemLite. Available at: [Link]
-
4-Chloro-1H-indole-2,3-dione. ResearchGate. (2016). Available at: [Link]
-
Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online. Available at: [Link]
Sources
- 1. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-chloro-1H-indole-2-carboxylic acid | C9H6ClNO2 | CID 90561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-CHLORO-1H-INDOLE-2-CARBALDEHYDE | 27932-08-7 [sigmaaldrich.com]
- 5. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
